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The tables below summarize key quantitative data for SAR156497, including its biochemical potency

against Aurora kinases, its cellular activity, and its selectivity profile.

Table 1: Biochemical and Cellular Potency of SAR156497

Context / Cell

Assay Type Target | Process Result / ICso Value Line
Biochemical Kinase Aurora A, B,and C Potent inhibition reported In vitro kinase
Assay [1] assays

Cellular Phenotype Aurora B-mediated Histone Inhibition at low nanomolar HCT116 cells

H3 phosphorylation concentrations [2]
Cellular Viability HelLa <10 nM [2] Cervical cancer
(Cytotoxicity) cell line
Cellular Viability HCT116 3700 + 2000 nM [2] Colon cancer cell
(Cytotoxicity) line
Cellular Viability HEK293 5900 + 1800 nM [2] Human embryonic
(Cytotoxicity) kidney cells
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Context / Cell

Assay Type Target | Process Result / ICso Value Li

ine
Cellular Viability PC3 > 10,000 nM [2] Prostate cancer
(Cytotoxicity) cell line

Table 2: Selectivity and In Vivo Profile of SAR156497

Property Profile Experimental Method
Kinome Exquisitely selective; minimal off-target activity [1] = KINOMEscan profiling against
Selectivity [2] 468 kinases

Off-targets Minimal activity beyond Aurora kinases; potential Biochemical and cellular

for low PLK4 inhibition [2]

In Vivo Efficacy Demonstrated efficacy in colon adenocarcinoma
xenograft models [1]

Therapeutic Narrow therapeutic window in xenograft studies
Window [2]

assays

Mouse xenograft studies

In vivo efficacy vs. toxicity
assessment

Key Experimental Protocols for Characterization

The robust characterization of SAR156497 relied on several key experimental methodologies.

¢ 1. Biochemical Kinase Assays: These assays measure the direct inhibition of kinase activity.

Recombinant Aurora A, B, or C kinase domains are incubated with ATP and a substrate. The rate of
substrate phosphorylation is quantified in the presence of varying concentrations of SAR156497 to

determine the ICso value [2].

e 2. Cellular Target Engagement (Western Blot): This protocol assesses a compound's ability to
engage its target in a live-cell context. Cells are treated with SAR156497, lysed, and proteins are
separated by gel electrophoresis. Phospho-specific antibodies against Aurora A autophosphorylation
site (e.g., T288) and the Aurora B substrate (Histone H3 at S10) are used to confirm on-target activity

[2].

¢ 3. Cell Cycle Analysis (FACS): Inhibition of Aurora B disrupts cytokinesis, leading to polyploidy.
Cells treated with SAR156497 are fixed, stained with a DNA-binding dye (e.g., Propidium lodide), and
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analyzed by Flow Cytometry. An accumulation of cells with >4N DNA content indicates Aurora B

inhibition [2].

¢ 4, Kinome-Wide Selectivity Profiling (KINOMEscan): This defines selectivity. SAR156497 is
screened at a single concentration (e.g., 1 pM) against a large panel of human kinases. The results
are reported as % control, with high selectivity indicated by very few kinases other than Auroras being

inhibited [2].

¢ 5. In Vivo Efficacy Studies (Mouse Xenograft): To evaluate antitumor activity, immunocompromised

mice are implanted with human cancer cells. SAR156497 is administered, and tumor volume is
measured over time versus a control group to assess efficacy [1] [2].

Structural Basis for Selectivity

The high selectivity of pyrimidine-based Aurora kinase inhibitors like SAR156497 is attributed to their

specific interactions with the kinase's ATP-binding site. The following diagram illustrates the general binding

mode that confers this selectivity.
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Binding mode of selective Aurora kinase inhibitors. The inhibitor core forms key hydrogen bonds with the

hinge region, while a tricyclic system fits into a unique hydrophobic pocket [2].

Research Implications and Considerations
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SAR156497 represents a valuable tool for basic research. Its primary value lies in its exquisite selectivity,
which allows researchers to dissect the specific functions of Aurora kinases in cellular processes without the

confounding effects of off-target inhibition [1] [2].

However, there are important considerations for its use. The compound demonstrated a narrow therapeutic
window in vivo, limiting its potential for direct clinical development [2]. Furthermore, while highly selective
across the kinome, some activity against Polo-like Kinase 4 (PLK4) was noted for related compounds, which

should be considered when interpreting results [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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